4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE
Description
4-Chloro-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an amide bond to an ethyl side chain terminating in a 1-methyl-1H-1,3-benzodiazole moiety.
Properties
IUPAC Name |
4-chloro-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-15-5-3-2-4-14(15)20-16(21)10-11-19-17(22)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJUSOQWYBVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Ethyl Side Chain
GSK3787 (4-Chloro-N-(2-{[5-Trifluoromethyl-2-Pyridyl]sulfonyl}ethyl)benzamide)
- Structure : Replaces the benzodiazole group with a sulfonyl-linked 5-trifluoromethylpyridyl moiety.
- Key Differences : The sulfonyl-pyridyl group enhances electron-withdrawing properties and may alter receptor selectivity.
- Activity : Acts as a selective, irreversible PPARδ antagonist .
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
- Structure : Substitutes benzodiazole with a piperidine ring.
- Key Differences : The piperidine ring adopts a chair conformation, facilitating hydrogen bonding via N-H and O-H interactions in the crystal lattice .
- Physicochemical Impact : The basic piperidine group may enhance solubility in acidic environments, contrasting with the neutral benzodiazole.
Aromatic Ring Modifications
DS1 and DS2 (Imidazopyridine-Based Analogs)
- DS1 : 4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide.
- DS2 : 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide.
- Key Differences : The imidazopyridine-thienyl system replaces benzodiazole, introducing bromine atoms (DS1) for steric bulk and electronic effects.
- Activity : Both are GABAA receptor ligands; bromination in DS1 may enhance binding affinity or selectivity .
4-Chloro-N-{3-[(1Z)-N-(1-Naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide
- Structure : Incorporates a naphthalene-acetyl hydrazone group on the phenyl ring.
Toxicity and Pharmacokinetic Profiles
4-Chloro-N-(2-Diethylaminoethyl)-2-(2-Propenyloxy)benzamide
- Structure: Features a diethylaminoethyl side chain and allyloxy substituent.
- Toxicity: Mouse LD50 values: 155 mg/kg (subcutaneous) and 65 mg/kg (intravenous), indicating significant acute toxicity compared to unsubstituted benzamides .
- Physicochemical Impact: The basic diethylamino group may enhance tissue distribution but increase off-target interactions.
Structural-Activity Relationship Insights
- Benzodiazole vs. Heterocycles : The benzodiazole group in the target compound likely provides a balance of aromaticity and hydrogen-bonding capacity, contrasting with the sulfonyl-pyridyl (GSK3787) or imidazopyridine (DS1/DS2) groups, which introduce distinct electronic and steric profiles.
- Chloro Substituent : The 4-chloro position on the benzamide is conserved across analogs, suggesting its critical role in maintaining hydrophobic interactions or preventing metabolic degradation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-chloro-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a benzimidazole derivative with 4-chlorobenzoyl chloride. A validated approach (adapted from similar compounds) includes:
- Step 1 : React 1-methyl-1H-1,3-benzodiazole-2-ethylamine with 4-chlorobenzoyl chloride in anhydrous dichloromethane.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Optimization :
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Recrystallization from ethyl acetate/methanol yields high-purity crystals .
Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for structural determination:
- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
- Refinement : Employ SHELXL for least-squares refinement. Key parameters include:
- Validation : Compare puckering parameters of the benzimidazole ring with analogous structures to confirm conformational stability .
Basic: What analytical techniques are essential for assessing purity and stability under varying conditions?
Answer:
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Monitor for degradation products like 4-chlorobenzamide .
- Mass Spectrometry (UHPLC/MS/MS) : Detect trace impurities (e.g., Ro 16-3177) with electrospray ionization (ESI+) .
- Stability Studies :
Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?
Answer:
Discrepancies often arise from disordered solvent or thermal motion. Mitigation strategies include:
- Multi-Software Refinement : Cross-validate using SHELXL (for small molecules) and PHENIX (for macromolecules) .
- Hydrogen Placement : Use difference Fourier maps for locating H atoms in water molecules, with isotropic displacement parameters (Uiso) constrained to 1.2–1.5×Ueq of parent atoms .
- Data Contradictions : Compare torsion angles (e.g., dihedral angles between benzamide and benzimidazole planes) with deposited CIF files in the Cambridge Structural Database .
Advanced: What structure-activity relationship (SAR) insights exist for benzimidazole-containing benzamides?
Answer:
Key SAR findings from analogous compounds include:
- Substituent Effects :
- Chloro Group : At the 4-position enhances hydrophobic interactions with target proteins (e.g., kinase enzymes) .
- Benzimidazole Position : N-substitution at the ethyl linker improves bioavailability compared to direct phenyl attachment .
- Biological Activity :
Basic: What experimental design considerations are critical for evaluating this compound’s anticancer potential?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
- Western Blotting : Assess Bax/Bcl-2 ratio and PARP cleavage.
- Molecular Docking : Simulate binding to Bcl-2 or EGFR using AutoDock Vina .
Advanced: How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
Answer:
- Solubility : O–H⋯N bonds involving water molecules increase aqueous solubility (e.g., 0.8 mg/mL at 25°C) .
- Thermal Stability : Intermolecular C–H⋯O interactions raise melting points (e.g., 185–190°C) compared to non-hydrogen-bonded analogs .
- Hygroscopicity : Hydrated forms (e.g., monohydrate) exhibit lower deliquescence due to rigid H-bonded frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
